molecular formula C4H7ClN4 B1384268 1H-pyrazole-3-carboximidamide hydrochloride CAS No. 166197-22-4

1H-pyrazole-3-carboximidamide hydrochloride

Cat. No.: B1384268
CAS No.: 166197-22-4
M. Wt: 146.58 g/mol
InChI Key: GWEATQMXNIFWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-3-carboximidamide hydrochloride is a heterocyclic organic compound with the molecular formula C4H7ClN4. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

1H-pyrazole-3-carboximidamide hydrochloride is primarily used as a reagent for the chemically specific guanylation of sterically unhindered primary and secondary aliphatic amines . It is a versatile reagent that is stable under mild conditions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the primary and secondary aliphatic amines. It acts as a guanylation agent, introducing a guanidinium group to these amines . This guanylation process is chemically specific and efficient .

Biochemical Pathways

This compound affects the biochemical pathways involving the guanylation of amines. This process is crucial in the synthesis of various compounds, including peptides . The downstream effects of this pathway include the production of guanidylated compounds, which have various applications in biochemical research and drug synthesis .

Pharmacokinetics

It is known to be soluble in water , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound involve the formation of guanidylated compounds. These compounds are crucial in various biochemical processes and are used in the synthesis of various drugs .

Action Environment

The action of this compound is influenced by environmental factors. It is stable even under basic conditions, such as a 1 M water solution of 1 M Na2CO3 . Its solubility in water suggests that it is likely to be mobile in the environment. It should be noted that it is classified as hazardous for the environment , and appropriate precautions should be taken when handling and disposing of this compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

  • 1H-Pyrazole-1-carboxamidine hydrochloride
  • 1H-Pyrazole-4-carboximidamide hydrochloride
  • 1H-Pyrazole-5-carboximidamide hydrochloride

Comparison: 1H-Pyrazole-3-carboximidamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1H-pyrazole-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-4(6)3-1-2-7-8-3;/h1-2H,(H3,5,6)(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEATQMXNIFWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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